5,6-dichloro-3-imino-2H-isoindol-1-one
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Overview
Description
5,6-Dichloro-3-imino-2H-isoindol-1-one is a heterocyclic compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 g/mol . This compound is characterized by the presence of two chlorine atoms and an imino group attached to an isoindoline ring, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-3-imino-2H-isoindol-1-one typically involves the reaction of 5,6-dichloro-1H-isoindole-1,3(2H)-dione with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-imino-2H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups replacing the chlorine atoms or modifying the imino group .
Scientific Research Applications
5,6-Dichloro-3-imino-2H-isoindol-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-dichloro-3-imino-2H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one: Similar structure but lacks the imino group.
5,6-Dichloro-1H-isoindole-1,3(2H)-dione: Precursor in the synthesis of 5,6-dichloro-3-imino-2H-isoindol-1-one.
Uniqueness
This compound is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Biological Activity
5,6-Dichloro-3-imino-2H-isoindol-1-one is a synthetic organic compound belonging to the isoindole family, characterized by its unique bicyclic structure and the presence of two chlorine atoms. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C8H5Cl2N2O
- Structural Features :
- Isoindole ring system
- Imine functional group
- Chlorination at the 5 and 6 positions
The structural characteristics of this compound contribute to its reactivity and biological interactions. Isoindoles are known for their potential applications in drug development due to their ability to interact with various biological targets.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
1. Anticancer Activity
Studies have shown that isoindole derivatives can possess significant anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells.
Table 1: IC50 Values of this compound Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
A549 | 116.26 |
HeLa | 140.60 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be a candidate for further development as an anticancer agent .
2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Isoindole derivatives are known to interact with various enzymes, which could lead to therapeutic applications in diseases where enzyme activity is dysregulated. The specific enzymes targeted by this compound are still under investigation but may include tyrosine kinases, which play a crucial role in cancer progression .
3. Antioxidant Properties
In addition to its anticancer activity, preliminary studies suggest that this compound may exhibit antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various isoindole derivatives, including this compound. For example:
- Cytotoxicity Studies : In vitro assays have demonstrated that the compound significantly reduces cell viability in A549 and HeLa cells, indicating its potential as an effective anticancer agent.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of isoindole derivatives in tumor-bearing mice. These studies involved administering the compound and monitoring tumor growth and survival rates over a defined period .
Properties
Molecular Formula |
C8H4Cl2N2O |
---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
5,6-dichloro-3-iminoisoindol-1-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-3-4(2-6(5)10)8(13)12-7(3)11/h1-2H,(H2,11,12,13) |
InChI Key |
NOFJASWEFDKODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=N |
Origin of Product |
United States |
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